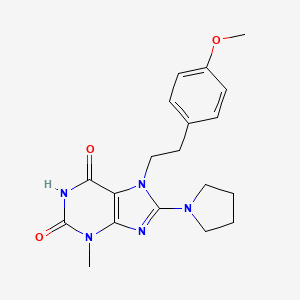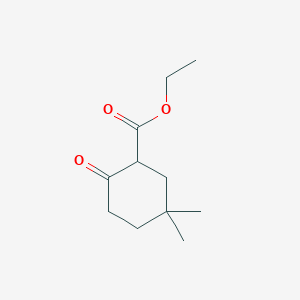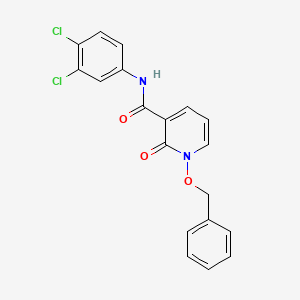![molecular formula C28H25N5O4 B2666748 4-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}-6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidine CAS No. 1032001-44-7](/img/structure/B2666748.png)
4-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}-6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrimidine and piperazine rings would provide a rigid, planar structure, while the methoxy and trifluoromethyl groups could potentially participate in various intermolecular interactions .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the methoxy group could be demethylated, or the trifluoromethyl group could undergo various substitution reactions. The pyrimidine and piperazine rings could also potentially participate in various ring-opening or ring-closing reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar methoxy and trifluoromethyl groups could increase its solubility in polar solvents. The compound’s melting and boiling points, as well as its stability, would be influenced by the presence of the rigid pyrimidine and piperazine rings .Wissenschaftliche Forschungsanwendungen
Molecular Synthesis and Heterocyclic Compound Development
The complex molecular structure of 4-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}-6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidine represents a class of compounds that have been investigated for their potential in synthesizing novel heterocyclic compounds. For example, research has shown the synthesis of various heterocyclic compounds derived from related structures, demonstrating their potential as anti-inflammatory and analgesic agents. These compounds exhibit significant inhibition of cyclooxygenase enzymes, COX-1 and COX-2, highlighting their potential therapeutic applications (Abu‐Hashem et al., 2020).
Pharmacological Properties
Compounds with similar structural features have been synthesized and evaluated for their antimicrobial activities. This indicates the potential of such molecules to serve as frameworks for developing new antimicrobial agents. The synthesis of dithiocarbamate derivatives bearing thiazole/benzothiazole rings, starting from the potassium salt of 4-(2-pyrimidinyl)piperazine dithiocarbamate, and their evaluation against various microorganism strains show promising results, suggesting high antimicrobial activity for some derivatives (Yurttaş et al., 2016).
Analytical Method Development
In pharmaceutical development, the structural analogs of this compound, such as Epimidin, have been subjects of analytical method development. A novel HPLC method for the determination of related substances in Epimidin has been developed and validated, illustrating the importance of these compounds in the development of pharmaceuticals and the need for precise analytical techniques for their quality control (Severina et al., 2021).
Drug Discovery and Development
The structural framework of this compound and its derivatives has been explored in drug discovery, particularly in the development of anticonvulsant and antimicrobial agents. For instance, structural and electronic properties studies of anticonvulsant drugs, including substituted piperidin-4-ols with similar structural motifs, have provided insights into the design of new anticonvulsant compounds. These studies utilize crystal structures and molecular-orbital calculations to understand the interactions crucial for anticonvulsant activity, guiding future drug design efforts (Georges et al., 1989).
Wirkmechanismus
The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be a drug, it could potentially interact with various biological targets such as enzymes or receptors. The piperazine ring is a common feature in many drugs and is known to interact with a variety of biological targets .
Eigenschaften
IUPAC Name |
N-(4-ethoxyphenyl)-2-[7-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,8-naphthyridin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N5O4/c1-4-36-20-12-10-19(11-13-20)30-24(34)16-33-15-23(25(35)22-14-9-18(3)29-27(22)33)28-31-26(32-37-28)21-8-6-5-7-17(21)2/h5-15H,4,16H2,1-3H3,(H,30,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKUMCSKPVXIVKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2N=C(C=C3)C)C4=NC(=NO4)C5=CC=CC=C5C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,7-dimethyl-8-(2-(4-methylpiperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2666665.png)



![(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrobenzo[b]thiophen-2-yl)methanone](/img/structure/B2666671.png)


![N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-5-ethyl-2-methoxybenzene-1-sulfonamide](/img/structure/B2666676.png)

![N-[4-(3,4,6,7,8,8a-Hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)phenyl]prop-2-enamide](/img/structure/B2666680.png)



![[(2S,3S)-4-ethyl-3-(1-methylpyrazol-4-yl)morpholin-2-yl]methanamine](/img/no-structure.png)